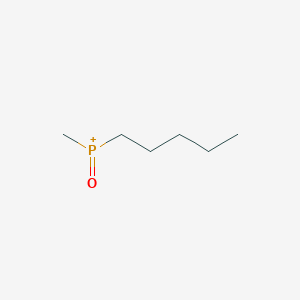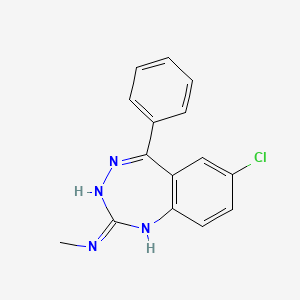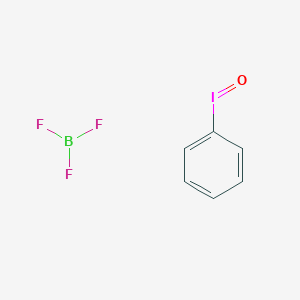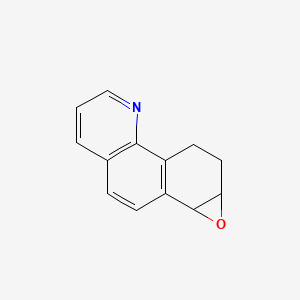
Methyl(oxo)pentylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(oxo)pentylphosphanium is an organophosphorus compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a phosphorus atom bonded to a methyl group and an oxo group, along with a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(oxo)pentylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(oxo)pentylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines. These products have significant applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Methyl(oxo)pentylphosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl(oxo)pentylphosphanium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with metal centers and the formation of reactive intermediates that drive the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl(oxo)pentylphosphanium include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and phosphine oxides .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. The presence of both an oxo group and a pentyl chain allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
Eigenschaften
| 112667-65-9 | |
Molekularformel |
C6H14OP+ |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl-oxo-pentylphosphanium |
InChI |
InChI=1S/C6H14OP/c1-3-4-5-6-8(2)7/h3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
ZEHSQHUUHWIZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[P+](=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











